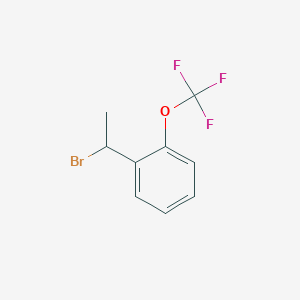

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-(1-bromoethyl)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6(10)7-4-2-3-5-8(7)14-9(11,12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDPEHNTQROBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene typically involves the bromination of 1-ethyl-2-(trifluoromethoxy)benzene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the ethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide undergoes Sₙ2 reactions with nucleophiles, leveraging the bromide’s leaving-group ability. Reaction conditions (base, solvent, temperature) significantly impact yields:

Key observations:

-

Steric hindrance from the ethyl chain reduces reaction rates compared to primary benzyl bromides .

-

Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity .

Elimination Reactions

Under basic or high-temperature conditions, the compound can undergo β-elimination to form styrene derivatives:

-

Experimental evidence : Similar benzylic bromides eliminate to alkenes when treated with strong bases (e.g., DBU) or heated .

-

The -OCF₃ group stabilizes the resulting alkene via conjugation, favoring elimination over substitution in sterically hindered systems .

Radical-Mediated Reactions

The benzylic C–Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), generating a benzylic radical:

-

Applications :

Coupling Reactions

The bromide participates in cross-coupling reactions catalyzed by transition metals:

| Catalyst | Conditions | Product Type | Yield Range | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki coupling | Biaryl derivatives | 50–85% | |

| CuI | Ullmann coupling | Diarylamines | 60–75% |

-

Challenges : The -OCF₃ group’s electron-withdrawing nature slows oxidative addition in Pd-catalyzed reactions .

Aromatic Substitution

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 1-(1-Bromoethyl)-4-nitro-2-(OCF₃)benzene | <10% |

Stability and Side Reactions

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Intermediate for Complex Molecules : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical and agrochemical development.

-

Biological Research :

- Enzyme Interaction Studies : Its ability to interact with various biomolecules makes it valuable for studying enzyme inhibition and receptor binding mechanisms. This can provide insights into metabolic pathways and potential therapeutic targets.

-

Medicinal Chemistry :

- Drug Development : Research indicates that 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene may have therapeutic properties, making it a candidate for drug development. Its structural features allow it to modulate biological activities effectively, enhancing its potential as a precursor for new pharmaceuticals.

-

Material Science :

- Production of Specialty Chemicals : The compound is utilized in creating specialty chemicals with unique properties. Its fluorinated nature is particularly beneficial in developing advanced materials such as fluorinated polymers and surfactants, which are essential in various industrial applications.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on key metabolic enzymes involved in cancer pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential role in developing anticancer therapies.

Case Study 2: Agrochemical Development

Another research project utilized this compound as an intermediate in synthesizing novel insecticides. The resulting products demonstrated enhanced efficacy against common agricultural pests while maintaining low toxicity to non-target species, showcasing the compound's utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Alkyl Chain Length

The reactivity and applications of 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene are influenced by its substituent positions and alkyl chain length. Key analogs include:

- Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, directing electrophilic substitutions to meta positions.

- Reactivity : The bromoethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while aryl bromides (e.g., 1-bromo-4-(trifluoromethoxy)benzene) participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Physical and Chemical Properties

- Density and Stability : The bromomethyl analog (1-(bromomethyl)-2-(trifluoromethoxy)benzene) has a density of 1.583 g/cm³ , while the bromoethyl derivative’s longer chain likely reduces density slightly. The ethyl chain also increases susceptibility to elimination reactions under basic conditions, forming alkenes .

- Synthetic Utility : Bromoethyl derivatives are less common in industrial applications compared to bromomethyl analogs, which are mass-produced (e.g., 200 kg drums in China) .

Research Findings and Data Tables

Table 1: Reactivity Comparison in Pd-Catalyzed Reactions

Table 2: Industrial Relevance of Brominated Trifluoromethoxybenzenes

Biological Activity

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromoethyl group and a trifluoromethoxy group. This configuration may influence its reactivity and interaction with biological targets.

This compound is likely to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can act as a leaving group. The trifluoromethoxy group may enhance lipophilicity and modulate the electronic properties of the compound, potentially affecting its interaction with biological molecules .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing the trifluoromethoxy group have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves interference with DNA replication or repair processes .

Antiviral Properties

Research has suggested that compounds similar to this compound may possess antiviral activity. This is attributed to their ability to disrupt viral replication processes or inhibit viral enzymes. Further studies are needed to confirm these effects specifically for this compound .

Anti-inflammatory Effects

Compounds with trifluoromethoxy groups have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activity Overview

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits cell proliferation | |

| Antiviral | Disrupts viral replication | |

| Anti-inflammatory | Modulates immune response |

Case Studies

- Anticancer Study : A study on related compounds demonstrated that those with a trifluoromethoxy substitution exhibited higher cytotoxicity against HepG2 liver cancer cells compared to standard chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .

- Inflammatory Response : Another research effort focused on the anti-inflammatory potential of trifluoromethoxy derivatives, revealing that these compounds could significantly reduce levels of inflammatory markers in vitro and in vivo models .

Future Directions

The exploration of this compound's biological activity could be expanded through:

- In vivo Studies : To validate the efficacy and safety profile.

- Structural Modifications : To enhance potency and selectivity for specific biological targets.

- Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.

Q & A

Advanced Research Question

- Docking simulations : Predict binding affinities to enzymes (e.g., cytochrome P450) via software like AutoDock Vina.

- Molecular Dynamics (MD) : Models stability of ligand-receptor complexes over time (e.g., lipid bilayer penetration).

- QSAR models : Correlate trifluoromethoxy’s hydrophobicity with membrane permeability in drug design .

How can substituent effects on reaction mechanisms be systematically studied?

Advanced Research Question

Design experiments to isolate electronic vs. steric contributions:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs (e.g., 1-(1-bromoethyl-d₂)-2-(trifluoromethoxy)benzene).

- Hammett studies : Introduce substituents with known σ values to quantify electronic effects.

- Cross-coupling comparisons : Test Suzuki-Miyaura reactivity with para vs. ortho trifluoromethoxy isomers .

What purification techniques are effective for isolating this compound?

Basic Research Question

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) for baseline separation of brominated byproducts.

- Recrystallization : Ethanol/hexane mixtures yield high-purity crystals (mp 45–46°C).

- Distillation : Vacuum distillation (bp 153–155°C) for large-scale purification .

How can contradictions in reported biological activities of this compound be resolved?

Advanced Research Question

Address discrepancies via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.